molecular formula C8H12N2OS B2766214 4-(1,3-Thiazol-2-yl)oxan-4-amine CAS No. 1250166-85-8

4-(1,3-Thiazol-2-yl)oxan-4-amine

Cat. No.: B2766214
CAS No.: 1250166-85-8
M. Wt: 184.26
InChI Key: WNIZZYWWSGQBKU-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)oxan-4-amine is a heterocyclic compound that contains both a thiazole ring and an oxane ring Thiazole rings are known for their aromaticity and presence in many biologically active molecules, while oxane rings are six-membered oxygen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-yl)oxan-4-amine typically involves the formation of the thiazole ring followed by the introduction of the oxane ring. One common method involves the reaction of α-haloketones with thiourea to form the thiazole ring. The oxane ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often use automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.

Scientific Research Applications

4-(1,3-Thiazol-2-yl)oxan-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Thiazol-2-yl)oxan-4-amine is unique due to the presence of both thiazole and oxane rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-8(1-4-11-5-2-8)7-10-3-6-12-7/h3,6H,1-2,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIZZYWWSGQBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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